1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propanesulphonic acid

Thermodynamic stability Branched vs. linear isomer Gas-phase free energy

1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propanesulphonic acid (CAS 93762-09-5) is a branched perfluorinated sulfonic acid (PFSA) with molecular formula C4HF9O3S and molecular weight 300.10 g/mol. Its structure—(CF₃)₂CF–CF₂–SO₃H—features a perfluorinated tert-butyl-like backbone where the sulfonic acid headgroup is attached via a –CF₂– spacer, making it a constitutional isomer of the widely commercialised linear nonafluorobutanesulfonic acid (PFBS, CAS 375-73-5).

Molecular Formula C4HF9O3S
Molecular Weight 300.10 g/mol
CAS No. 93762-09-5
Cat. No. B12681837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propanesulphonic acid
CAS93762-09-5
Molecular FormulaC4HF9O3S
Molecular Weight300.10 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)(C(F)(F)S(=O)(=O)O)F
InChIInChI=1S/C4HF9O3S/c5-1(2(6,7)8,3(9,10)11)4(12,13)17(14,15)16/h(H,14,15,16)
InChIKeyGWJVUODILLGCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propanesulphonic Acid (CAS 93762-09-5): Structural Identity and Physicochemical Baseline


1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propanesulphonic acid (CAS 93762-09-5) is a branched perfluorinated sulfonic acid (PFSA) with molecular formula C4HF9O3S and molecular weight 300.10 g/mol . Its structure—(CF₃)₂CF–CF₂–SO₃H—features a perfluorinated tert-butyl-like backbone where the sulfonic acid headgroup is attached via a –CF₂– spacer, making it a constitutional isomer of the widely commercialised linear nonafluorobutanesulfonic acid (PFBS, CAS 375-73-5) [1]. The compound exhibits a reported density of 1.848 g/cm³ and refractive index of 1.318 . As a member of the perfluoroalkanesulfonic acid class, it possesses the extreme Brønsted acidity and exceptional chemical/thermal stability characteristic of perfluorinated sulfonic acids, which are typically several pKₐ units stronger than their hydrocarbon analogs [2].

Why Linear PFBS Cannot Simply Substitute for 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propanesulphonic Acid in Performance-Critical Applications


Although this branched C₄ PFSA shares an identical elemental composition with its linear isomer nonafluorobutanesulfonic acid (PFBS), the two are not functionally interchangeable. Computational studies across the C₃–C₈ PFSA homologue range demonstrate that branched congeners are thermodynamically more stable than their linear counterparts, with consistently lower gas-phase free energies of formation at 298 K [1]. This thermodynamic divergence translates into measurably different physicochemical properties—including Henry's law constants, octanol–water partition coefficients, melting points, and reductive defluorination kinetics—that directly impact performance in applications ranging from heterogeneous catalysis to environmental fate assessment [2]. Procuring the generic linear PFBS in place of this specific branched isomer therefore risks altered volatility, partitioning, thermal behaviour, and degradability that may compromise process reproducibility or regulatory compliance.

Quantitative Differentiation Evidence: 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propanesulphonic Acid vs. Closest Analogs


Thermodynamic Stability: Branched C₄ PFSA Is More Stable Than Linear PFBS

Among all C₃–C₈ perfluoroalkyl sulfonic acid congeners, branched isomers exhibit lower gas-phase free energies of formation at 298 K than their linear counterparts, indicating greater thermodynamic stability [1]. This class-level finding, derived from PM6 semi-empirical calculations on 159 PFSA congeners, encompasses the branched C₄ compound (the target) and its linear isomer PFBS. Linear PFSAs are generally less thermodynamically stable than branched congeners within each homologue group. The practical consequence is that the branched isomer is the thermodynamically favoured form under equilibrium conditions, which may confer superior long-term chemical robustness in high-temperature or aggressive reaction environments.

Thermodynamic stability Branched vs. linear isomer Gas-phase free energy PFSA congener

Volatility: Branched C₄ PFSA Exhibits ~6 Orders of Magnitude Higher Henry's Law Constant Than Linear PFBS

OPERA model predictions indicate that the branched C₄ PFSA has a Henry's law constant of −3.6 (log H, dimensionless), compared to −9.53 for the linear PFBS isomer [1]. This difference of approximately 5.9 log units corresponds to a roughly 850,000-fold higher air–water partitioning coefficient, meaning the branched isomer is substantially more volatile and will partition into the gas phase far more readily than linear PFBS. For comparison, the related C₂ analog pentafluoroethanesulfonic acid (CAS 354-88-1) has a predicted pKₐ of −3.86 and boiling point of 178 °C, whereas the branched C₄ compound has a predicted boiling point of 213 °C, reflecting the countervailing effect of the larger perfluoroalkyl chain .

Henry's law constant Volatility Air–water partitioning PFAS fate

Reductive Defluorination Kinetics: Branched PFSAs Degrade Faster Than Linear Isomers

Linear free energy relationship (LFER) modelling by Rayne and Forest (2009) predicts that branched PFSA congeners undergo more rapid reductive defluorination than their linear counterparts in both gas and aqueous phases [1]. This class-level prediction encompasses the branched C₄ compound relative to linear PFBS. Faster defluorination kinetics imply that the branched isomer should exhibit reduced environmental persistence and greater susceptibility to remediation treatments such as advanced reduction processes. This is consistent with computational evidence that branched perfluoroalkyl structures are thermodynamically less resistant to C–F bond cleavage pathways [2].

Reductive defluorination Environmental persistence Degradation kinetics PFAS remediation

Octanol–Water Partitioning: Branched C₄ PFSA Has Lower log Kow Than Linear PFBS

OPERA model predictions yield an octanol–water partition coefficient (log Kow) of 2.975 for the branched C₄ PFSA, compared to 3.117 for the linear PFBS isomer [1]. This difference of −0.142 log units, while modest, indicates that the branched isomer is slightly less lipophilic. The reduced log Kow suggests marginally lower bioaccumulation potential and weaker sorption to organic-rich matrices such as sediments and biological membranes. For context, both isomers exhibit substantially lower log Kow values than longer-chain PFSAs such as perfluorooctanesulfonic acid (PFOS), consistent with the industry trend toward shorter-chain alternatives [2].

Octanol–water partition coefficient Bioaccumulation potential Hydrophobicity PFAS partitioning

Physical State and Handling: Branched C₄ PFSA Has a Lower Predicted Melting Point Than Linear PFBS

The OPERA model predicts a melting point of 96.5 °C for the branched C₄ PFSA, notably lower than the 105.8 °C predicted for linear PFBS [1]. The experimentally reported density of the branched isomer is 1.848 g/cm³ , compared to 1.811 g/mL for linear PFBS . The branched isomer also has a predicted boiling point of 213.1 °C vs. 211.0 °C for linear PFBS [1]. The lower melting point of the branched isomer means it transitions to a liquid state at a lower temperature, which can simplify liquid-phase metering, pumping, and mixing operations in industrial settings without requiring heated storage infrastructure.

Melting point Physical state Liquid handling Process engineering

High-Value Application Scenarios for 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propanesulphonic Acid Based on Differentiated Evidence


Superacid Catalyst with Sterically Differentiated Active Site for Regioselective Transformations

The branched perfluoroalkyl architecture of this compound places significant steric bulk in proximity to the sulfonic acid group, unlike the extended linear chain of PFBS. When deployed as a homogeneous Brønsted acid catalyst in Friedel–Crafts alkylations, esterifications, or Beckmann rearrangements, this steric environment can modulate substrate approach and transition-state geometry, potentially enhancing regioselectivity or suppressing undesired side reactions compared to linear PFBS or the smaller triflic acid [1]. The higher thermodynamic stability of the branched isomer [2] further supports catalyst longevity under thermal stress.

Specialty Electrolyte Intermediate via Anhydride or Potassium Salt Derivatisation

The compound serves as a precursor to its sulfonic anhydride (CAS 93894-52-1) and potassium salt (CAS 93762-10-8) [1]. Perfluoroalkanesulfonate salts and bis(perfluoroalkylsulfonyl)imides are established electrolyte components in lithium batteries, supercapacitors, and fuel cells, where the delocalised anionic charge, high electrochemical stability window, and thermal robustness of the perfluorinated sulfonate anion are critical [2]. The branched isomer's lower melting point (96.5 °C vs. 105.8 °C for linear PFBS) facilitates liquid-phase salt metathesis and purification, while its distinct volatility profile (Henry's constant −3.6 vs. −9.53) may simplify solvent removal during electrolyte formulation [3].

Environmental Forensic Tracer or Analytical Reference Standard for Branched PFSA Isomer Quantification

Because technical PFAS mixtures produced by electrochemical fluorination contain both linear and branched isomers, the ability to source a well-characterised, isomerically pure branched C₄ PFSA standard is essential for accurate environmental monitoring [1]. This compound's distinct chromatographic retention time (driven by its unique branching pattern and log Kow of 2.975 vs. 3.117 for linear PFBS) and its specific MS/MS fragmentation signature enable its use as a quantitative tracer for isomer-specific source apportionment studies near fluorochemical manufacturing facilities [2] [3].

Synthetic Intermediate for Perfluoro-tert-butyl-functionalised Compounds

The (CF₃)₂CF–CF₂– moiety of this sulfonic acid is structurally related to the perfluoro-tert-butyl group, a motif of growing interest in medicinal chemistry and agrochemical development due to its exceptional metabolic stability and lipophilicity modulation [1]. The sulfonic acid or its activated derivatives (anhydride, sulfonyl chloride) can serve as electrophilic building blocks for introducing this branched perfluoroalkyl fragment into target molecules. The higher volatility of the branched C₄ compound relative to linear PFBS simplifies purification of volatile synthetic intermediates by distillation [2].

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